molecular formula C11H20ClNO B8189167 4-Piperidin-4-yl-cyclohexanone hydrochloride CAS No. 1965309-37-8

4-Piperidin-4-yl-cyclohexanone hydrochloride

Cat. No. B8189167
CAS RN: 1965309-37-8
M. Wt: 217.73 g/mol
InChI Key: RMRZVJZGCHOKTP-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-cyclohexanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 4-Piperidin-4-yl-cyclohexanone hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . It also participates in the synthesis of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis .


Molecular Structure Analysis

The molecular structure of 4-Piperidin-4-yl-cyclohexanone hydrochloride includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C11H19NO.C7H8O3S/c13-11-3-1-9 (2-4-11)10-5-7-12-8-6-10;1-6-2-4-7 (5-3-6)11 (8,9)10/h9-10,12H,1-8H2;2-5H,1H3, (H,8,9,10) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They also participate in multicomponent reactions .


Physical And Chemical Properties Analysis

4-Piperidin-4-yl-cyclohexanone hydrochloride is an off-white solid . Its molecular weight is 353.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.

Mechanism of Action

While the specific mechanism of action for 4-Piperidin-4-yl-cyclohexanone hydrochloride is not mentioned in the sources, it’s worth noting that piperidine-containing compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidines, including 4-Piperidin-4-yl-cyclohexanone hydrochloride, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmaceutical applications of piperidine derivatives .

properties

IUPAC Name

4-piperidin-4-ylcyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h9-10,12H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZVJZGCHOKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-4-yl-cyclohexanone hydrochloride

CAS RN

1965309-37-8
Record name Cyclohexanone, 4-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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